molecular formula C13H15FN2O4 B3087738 2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate CAS No. 1177312-91-2

2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate

Cat. No. B3087738
CAS RN: 1177312-91-2
M. Wt: 282.27 g/mol
InChI Key: FGEABQKPBJZYHY-UHFFFAOYSA-N
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Description

“2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is a chemical compound. The IUPAC name for this compound is 2- (7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride . It has a molecular weight of 228.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Physical And Chemical Properties Analysis

The compound “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is a powder at room temperature . The compound has a molecular weight of 228.7 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Biotechnological Production

Indole is a signaling molecule produced both by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Pharmaceutical Chemistry

In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . Free indole can give rise to substituted indoles .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them promising candidates for the development of new anticancer drugs .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs .

Antimalarial Activity

Indole derivatives have demonstrated antimalarial activity . This suggests that they could be used in the development of new antimalarial drugs .

Safety and Hazards

The compound “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for the study and application of “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” and related compounds could involve further exploration of their medicinal applications, given the wide variety of medicinal applications of indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a valuable area of research .

properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.C2H2O4/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;3-1(4)2(5)6/h2-4,14H,5-6,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEABQKPBJZYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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